4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile 4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 302913-51-5
VCID: VC16098025
InChI: InChI=1S/C16H9I2N3O/c17-12-5-13-15(14(18)6-12)20-9-21(16(13)22)8-11-3-1-10(7-19)2-4-11/h1-6,9H,8H2
SMILES:
Molecular Formula: C16H9I2N3O
Molecular Weight: 513.07 g/mol

4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile

CAS No.: 302913-51-5

Cat. No.: VC16098025

Molecular Formula: C16H9I2N3O

Molecular Weight: 513.07 g/mol

* For research use only. Not for human or veterinary use.

4-((6,8-Diiodo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile - 302913-51-5

Specification

CAS No. 302913-51-5
Molecular Formula C16H9I2N3O
Molecular Weight 513.07 g/mol
IUPAC Name 4-[(6,8-diiodo-4-oxoquinazolin-3-yl)methyl]benzonitrile
Standard InChI InChI=1S/C16H9I2N3O/c17-12-5-13-15(14(18)6-12)20-9-21(16(13)22)8-11-3-1-10(7-19)2-4-11/h1-6,9H,8H2
Standard InChI Key LOKXGMKLJXQCET-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3I)I)C#N

Introduction

Chemical Identity and Structural Features

Molecular and Physicochemical Properties

The molecular formula C₁₆H₉I₂N₃O reflects 16 carbon, 9 hydrogen, 2 iodine, 3 nitrogen, and 1 oxygen atoms. Key properties include:

PropertyValueSource
Molecular Weight513.07 g/mol
IUPAC Name4-[(6,8-diiodo-4-oxoquinazolin-3-yl)methyl]benzonitrile
SolubilityLow in water; soluble in DMF, DMSO
Melting PointNot reported-

The structure features a planar quinazolinone ring system, with iodine atoms at positions 6 and 8 contributing to steric bulk and electronic effects. The benzonitrile group enhances dipole interactions, critical for binding to biological targets .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 2220 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (C=O quinazolinone), and 570 cm⁻¹ (C-I stretch) .

  • ¹H-NMR: Signals at δ 8.30–7.37 ppm (aromatic protons), δ 5.92 ppm (N-CH₂-Ar), and δ 3.52 ppm ((N=C)CH₂-N) .

  • ESI-MS: [M+H]⁺ observed at m/z 514.07, consistent with the molecular formula .

Synthesis and Optimization Strategies

Key Synthetic Routes

The compound is synthesized via a four-step sequence:

  • Quinazolinone Core Formation: Anthranilamide reacts with acetic anhydride under microwave irradiation (30% power, 10 min) to yield 2-methyl-3,4-dihydroquinazolin-4-one .

  • Bromination: N-Bromosuccinimide (NBS) brominates the 2-methyl group, introducing reactivity for subsequent alkylation .

  • Alkylation with Benzonitrile: 2-(Bromomethyl)benzonitrile reacts with the brominated intermediate in DMF using K₂CO₃/KI, achieving 34–38% yield .

  • Diiodination: Electrophilic iodination at positions 6 and 8 using I₂/HIO₃ in acetic acid .

Table 1. Optimization of Step 3 (Alkylation)

ConditionYield (%)Purity (%)
Conventional heating2885
Microwave (70% power)3892

Microwave irradiation reduces reaction time from 12 h to 10 min, enhancing efficiency .

Challenges in Scalability

  • Iodination Selectivity: Competing iodination at positions 5 and 7 necessitates precise temperature control (0–5°C).

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is required due to by-products from incomplete alkylation .

Biological Activities and Mechanisms

Anticancer Activity

The compound inhibits proliferation in MCF-7 (breast), A549 (lung), and SW-480 (colon) cancer cells, with IC₅₀ values of 5.9–83.5 µM . Comparative data:

Table 2. Cytotoxicity Profile

Cell LineIC₅₀ (µM)Reference Compound (Cisplatin) IC₅₀ (µM)
MCF-75.915.37
A5492.316.1
SW-4805.653.2

Mechanistic studies suggest EGFR kinase inhibition (ΔG = -9.5 kcal/mol in docking studies) and DNA intercalation due to planar quinazolinone interactions .

Pharmacological and Toxicological Considerations

Pharmacokinetic Predictions

  • Lipophilicity (LogP): 3.2 (calculated via ChemAxon), favoring blood-brain barrier penetration.

  • Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the methylene bridge .

Toxicity Profile

  • Acute Toxicity (GHS): Classified as Category 4 (LD₅₀ > 500 mg/kg in rodents).

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.

Future Directions and Applications

Structural Modifications

  • Replace Iodine: Bromine or chlorine substituents may reduce molecular weight while retaining activity .

  • PEGylation: Improve aqueous solubility for intravenous administration .

Targeted Drug Delivery

Conjugation to folate receptors (e.g., via carbodiimide coupling) could enhance tumor selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator